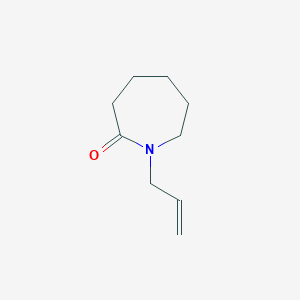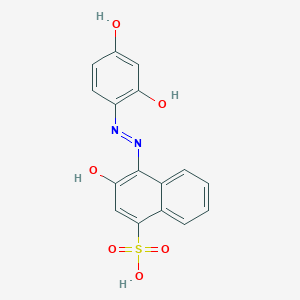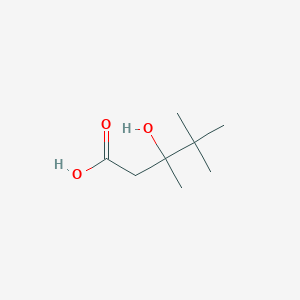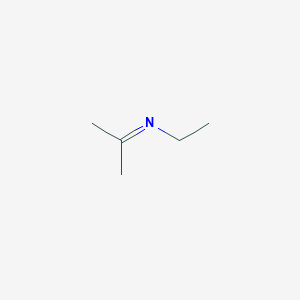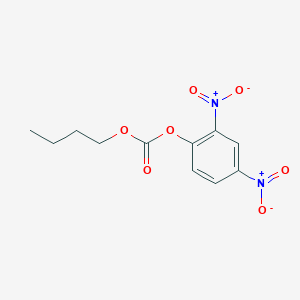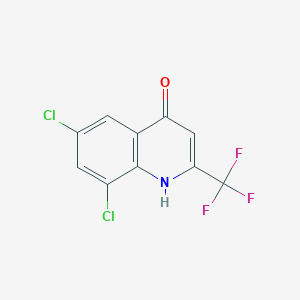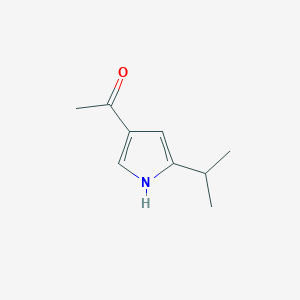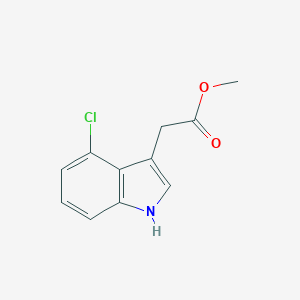
cis-Diiododiammineplatinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Diiododiammineplatinum(II) is a coordination complex of platinum with the molecular formula H₆I₂N₂Pt It is a diiodo analog of cisplatin, a well-known chemotherapy drug This compound is characterized by its two ammine (NH₃) ligands and two iodide (I⁻) ligands arranged in a cis configuration around the central platinum ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Diiododiammineplatinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with ammonium iodide in an aqueous solution. The reaction proceeds as follows:
K2[PtCl4]+2NH4I→cis-[Pt(NH3)2I2]+2KCl+2NH4Cl
The reaction mixture is usually heated to facilitate the substitution of chloride ligands with iodide ligands, resulting in the formation of cis-Diiododiammineplatinum(II).
Industrial Production Methods: Industrial production of cis-Diiododiammineplatinum(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Types of Reactions:
- cis-Diiododiammineplatinum(II) can undergo ligand substitution reactions where the iodide ligands are replaced by other ligands such as chloride or nitrate. For example:
Substitution Reactions: cis-[Pt(NH3)2I2]+2Cl−→cis-[Pt(NH3)2Cl2]+2I−
Isomerization: The compound can isomerize under the influence of ionizing radiation, leading to changes in its structural configuration.
Common Reagents and Conditions:
Reagents: Ammonium iodide, potassium tetrachloroplatinate(II), various halide salts for substitution reactions.
Conditions: Aqueous solutions, controlled temperature, and pH conditions.
Major Products:
Substitution Products: cis-Diamminedichloroplatinum(II), cis-Diamminedinitrateplatinum(II), etc.
Isomerization Products: Various isomeric forms depending on the conditions.
Aplicaciones Científicas De Investigación
cis-Diiododiammineplatinum(II) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of cis-Diiododiammineplatinum(II) involves its interaction with DNA. The compound undergoes aquation, where the iodide ligands are replaced by water molecules, forming a positively charged platinum species. This species then binds to nucleophilic sites on DNA, primarily at the N7 position of guanine bases, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
cis-Diiododiammineplatinum(II) is similar to other platinum-based compounds such as:
cis-Diamminedichloroplatinum(II) (cisplatin): Both compounds have similar DNA binding modes and anticancer properties.
Carboplatin: Another platinum-based chemotherapy drug with a different ligand structure, leading to a different pharmacokinetic profile and side effect spectrum.
Oxaliplatin: Contains oxalate ligands and is used for treating colorectal cancer. It has a different mechanism of action and side effect profile compared to cis-Diiododiammineplatinum(II).
Propiedades
Número CAS |
15978-93-5 |
|---|---|
Fórmula molecular |
H6I2N2Pt |
Peso molecular |
482.95 g/mol |
Nombre IUPAC |
azane;diiodoplatinum |
InChI |
InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |
Clave InChI |
PNCHTLQBARZRSO-UHFFFAOYSA-L |
SMILES |
N.N.I[Pt]I |
SMILES canónico |
N.N.I[Pt]I |
Key on ui other cas no. |
15978-93-5 15978-94-6 |
Pictogramas |
Acute Toxic; Irritant; Health Hazard |
Números CAS relacionados |
15978-94-6 |
Sinónimos |
cis-diammine-diiodoplatin CPJ2 diammine-diiodoplatin diamminediiodoplatinum |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can cis-Diiododiammineplatinum(II) form binuclear complexes, and what insights do these complexes offer?
A2: Yes, cis-Diiododiammineplatinum(II) readily forms binuclear complexes with other platinum compounds. For instance, reacting it with Pt(NH3Cl)2 or K2[PtCl4] yields binuclear platinum(II) complexes bridged by two iodide ligands. [] Reacting it with platinum(II) trans-diammines like Pt(NH3)2X2 (where X can be Cl or I) results in binuclear complexes with a single iodide bridge. [] Studying these binuclear complexes, particularly those with mixed valency (synthesized by reacting with platinum(IV) compounds), provides valuable information about platinum's coordination chemistry and potential for forming diverse structures. []
Q2: How does cis-Diiododiammineplatinum(II) behave under ionizing radiation, and what are the implications?
A3: Studies have shown that polycrystalline cis-Diiododiammineplatinum(II) undergoes isomerization when exposed to ionizing radiation. [] This finding is significant as it highlights the potential impact of radiation on the stability and properties of this compound, especially in contexts where it might be exposed to radiation, such as certain medical imaging techniques or specific industrial applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


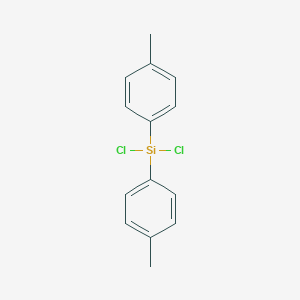
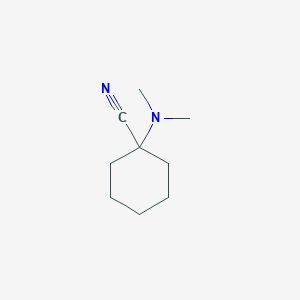
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
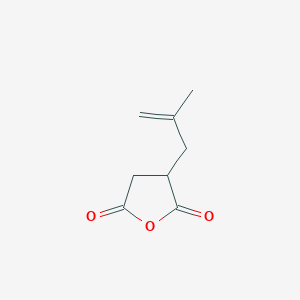
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
